molecular formula C19H18F3N3O3 B3532371 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3532371
M. Wt: 393.4 g/mol
InChI Key: DFXOLMXXSSDPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of serotonin and dopamine receptors in the brain. 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to act as a partial agonist at the 5-HT1B/1D receptors, which may contribute to its anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, which may contribute to its mood-altering effects. 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to increase heart rate and blood pressure, which may be related to its sympathomimetic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research is its high affinity for the serotonin 5-HT1B/1D receptors, which are involved in a range of physiological and pathological processes. However, one of the limitations of using 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of novel compounds that target the serotonin and dopamine receptors with greater specificity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine and related compounds in the treatment of psychiatric and neurological disorders. Finally, further research is needed to better understand the long-term effects of 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine on brain function and behavior.

Scientific Research Applications

1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the serotonin 5-HT1B/1D receptors, which are involved in regulating mood, anxiety, and pain perception. 1-(3-methyl-2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.

properties

IUPAC Name

(3-methyl-2-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-13-4-2-7-16(17(13)25(27)28)18(26)24-10-8-23(9-11-24)15-6-3-5-14(12-15)19(20,21)22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXOLMXXSSDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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